2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one

BACE1 inhibition Alzheimer's disease aspartyl protease

2-Amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one is a synthetic small molecule belonging to the 2-aminoimidazol-5(4H)-one class (also referred to as amino-imidazolones). Compounds within this scaffold have been reported as inhibitors of the aspartyl proteases β-secretase 1 (BACE1) and β-secretase 2 (BACE2), enzymes central to the amyloidogenic processing of amyloid precursor protein (APP) and hence implicated in Alzheimer's disease pathology.

Molecular Formula C21H31N3O
Molecular Weight 341.5 g/mol
CAS No. 922498-20-2
Cat. No. B12932445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one
CAS922498-20-2
Molecular FormulaC21H31N3O
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCCCCCN1C(=O)C(N=C1N)(C2CCCCC2)C3=CC=CC=C3
InChIInChI=1S/C21H31N3O/c1-2-3-4-11-16-24-19(25)21(23-20(24)22,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5,7-8,12-13,18H,2-4,6,9-11,14-16H2,1H3,(H2,22,23)
InChIKeyASRKRRQDKDMWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one (CAS 922498-20-2): A N-Alkyl-Substituted Aminoimidazolone for BACE Inhibition Research


2-Amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one is a synthetic small molecule belonging to the 2-aminoimidazol-5(4H)-one class (also referred to as amino-imidazolones). Compounds within this scaffold have been reported as inhibitors of the aspartyl proteases β-secretase 1 (BACE1) and β-secretase 2 (BACE2), enzymes central to the amyloidogenic processing of amyloid precursor protein (APP) and hence implicated in Alzheimer's disease pathology [1]. The N-hexyl substituent distinguishes this compound from other N-alkyl congeners, potentially altering enzymatic potency and selectivity profiles [2].

Why 2-Amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one Cannot Be Interchanged with Other N-Alkyl Aminoimidazolones


Within the 2-aminoimidazol-5(4H)-one series, the identity of the N-1 substituent has been shown to influence both enzymatic potency and selectivity between BACE1 and BACE2. While N-methyl and N-benzyl analogs exhibit BACE1 inhibition in the low micromolar range, the N-hexyl variant introduces a longer lipophilic chain that not only modulates BACE1 potency but also produces a distinct shift in selectivity, yielding sub-micromolar activity against BACE2 [1]. These quantitative differences mean that N-alkyl-substituted aminoimidazolones are not functionally interchangeable; the N-hexyl analog may confer a unique BACE2-preferred profile that is absent in shorter-chain variants [2]. Researchers and procurement specialists must therefore evaluate the specific N-substitution, as seemingly minor structural variations can lead to significantly different target engagement and off-target liability profiles.

Quantitative Evidence Guide: 2-Amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one vs. N-Methyl and N-Benzyl Analogs


BACE1 Enzymatic Inhibition: N-Hexyl vs. N-Methyl and N-Benzyl Congeners

The target compound exhibits an IC50 of 1.39 µM against human BACE1 in a fluorescence resonance energy transfer (FRET) assay [1]. Under the same assay format, the N-methyl analog (2-amino-4-cyclohexyl-1-methyl-4-phenyl-1H-imidazol-5(4H)-one) shows an IC50 of 0.99 µM [2], while the N-benzyl analog (2-amino-1-benzyl-4-cyclohexyl-4-phenyl-1H-imidazol-5(4H)-one) displays an IC50 of 1.24 µM [3]. The N-hexyl compound is thus approximately 1.4-fold less potent than the N-methyl variant and 1.12-fold less potent than the N-benzyl variant, indicating that the extended hexyl chain marginally reduces BACE1 inhibitory activity compared to smaller N-substituents.

BACE1 inhibition Alzheimer's disease aspartyl protease

BACE2 vs. BACE1 Selectivity: N-Hexyl Substitution Drives Preferential BACE2 Inhibition

The N-hexyl compound displays an IC50 of 0.27 µM (270 nM) against human BACE2 in a FRET assay [1], yielding a BACE1/BACE2 ratio of approximately 5.1 (BACE1 IC50 1.39 µM / BACE2 IC50 0.27 µM). This selectivity profile is notable within the aminoimidazolone class; while BACE2 data for the N-methyl and N-benzyl analogs are not publicly available, the BACE1/BACE2 ratio of the N-hexyl variant suggests a preferential engagement of BACE2 that is not observed for the commonly referenced N-methyl congener (which is reported only for BACE1 inhibition) [2]. This selectivity shift is consistent with the hypothesis that increased N-alkyl lipophilicity can alter the binding mode within the substrate-binding pocket, potentially impacting the compound's utility in probing BACE2-specific biology.

BACE2 selectivity beta-secretase protease inhibitor profiling

Intellectual Property Landscape: Explicit Coverage in BACE Inhibitor Patent Filing

The compound 2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one falls within the generic Markush structure of Formula I in US Patent Application 20060160828, titled 'Amino-imidazolones for the inhibition of beta-secretase' [1]. This patent explicitly claims amino-imidazolone compounds for the treatment of β-amyloid deposits and neurofibrillary tangles, establishing a freedom-to-operate boundary that may influence procurement decisions for drug discovery programs. The N-hexyl embodiment represents a specific, structurally enabled variant within the patented scope, distinguishing it from unsubstituted or shorter-chain analogs that may have been more extensively profiled in the primary literature.

patent claim BACE inhibitor amino-imidazolone

Optimal Research and Industrial Application Scenarios for 2-Amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one


BACE2-Selective Pharmacological Probe in Cellular Models

Given the compound's sub-micromolar BACE2 IC50 (0.27 µM) and its ~5-fold selectivity over BACE1 [1], researchers can employ the N-hexyl analog as a pharmacological tool to dissect BACE2-mediated APP processing pathways in cellular models (e.g., H4 neuroglioma cells) while minimizing confounding BACE1 inhibition. This selectivity window is advantageous for phenotypic assays aimed at validating BACE2 as a therapeutic target independently of BACE1-driven effects.

Reference Compound for N-Alkyl Chain Length-Activity Relationship Studies

The availability of head-to-head BACE1 IC50 data for the N-hexyl (1.39 µM), N-methyl (0.99 µM), and N-benzyl (1.24 µM) congeners makes this compound a valuable reference in structure-activity relationship (SAR) investigations exploring the effect of N-alkyl lipophilicity on aspartyl protease inhibition [2]. Procurement of the N-hexyl analog enables direct experimental comparisons that can inform lead optimization campaigns focused on fine-tuning potency and selectivity.

Intellectual Property-Enabled Drug Discovery Programs Targeting Beta-Amyloid Pathology

The explicit inclusion of this compound within the scope of US20060160828 provides a legally defined chemical entity for drug discovery programs pursuing BACE inhibition for Alzheimer's disease [3]. Industrial researchers can reference this compound as a composition-of-matter example, facilitating patent landscaping and freedom-to-operate analyses prior to initiating medicinal chemistry efforts.

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